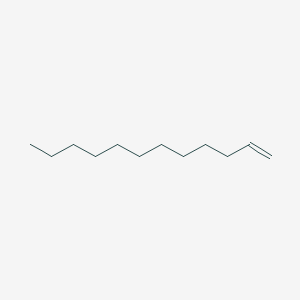
2-萘酚-6,8-二磺酸
描述
2-Naphthol-6,8-disulfonic acid (2NDS) is a synthetic organic compound and a member of the naphthol family. It is a white, crystalline compound with a molecular weight of 270.25 g/mol. 2NDS is used in a variety of applications, including as a reagent for the synthesis of organic compounds, as a dye intermediate, and as a fluorescent indicator for pH and other biochemical assays. 2NDS has been studied for its potential applications in the fields of pharmaceuticals, biochemistry, and environmental science.
科学研究应用
Analytical Chemistry: Detection of Glyphosate
2-Naphthol-6,8-disulfonic acid: has been identified as an impurity in the glyphosate formulation, Roundup . It exhibits good analytical properties, making it suitable for the analysis of glyphosate in wastewater samples. Its thermal stability and a melting point of about 220°C allow for reliable measurements. The compound’s UV detection wavelength ranges from 220nm to 240nm , and it can detect chloride ions at concentrations greater than 0.1 ppm .
Organic Synthesis: Multicomponent Reactions
This compound plays a crucial role in the synthesis of heterocycles through multicomponent reactions. The electron-rich aromatic framework of 2-Naphthol-6,8-disulfonic acid allows it to be utilized in various organic transformations, leading to the creation of several organic molecules with potent biological properties .
Environmental Science: Wastewater Treatment
Due to its analytical properties, 2-Naphthol-6,8-disulfonic acid is used in environmental science to monitor and analyze pollutants in wastewater. This aids in assessing the effectiveness of wastewater treatment processes and the impact of pollutants on the environment .
Material Science: Dye Synthesis
The compound is utilized in material science for the preparation of food dyes. Its sulfonic acid groups enhance the water solubility of dyes, making it a valuable reagent in dye synthesis with numerous applications .
Biochemistry: Fatty Acid Analysis
2-Naphthol-6,8-disulfonic acid: can be used for the analysis of fatty acids in plants and animals. This application is significant for understanding metabolic pathways and the role of fatty acids in various biological processes .
Green Chemistry: Eco-Friendly Reagent
As an eco-friendly reagent, 2-Naphthol-6,8-disulfonic acid is favored in green chemistry practices. Its low cost, easy handling, and moisture stability make it an attractive candidate for sustainable chemical processes .
Medicinal Chemistry: Biological Activity Studies
Heterocyclic compounds synthesized using 2-Naphthol-6,8-disulfonic acid are studied for their wide spectrum of biological activities, including antimalarial, antimicrobial, antitumor, anticancer, antidepressant, antiviral, antidiabetic, anti-inflammatory, and anti-HIV properties .
作用机制
Target of Action
2-Naphthol-6,8-disulfonic acid, also known as 7-hydroxynaphthalene-1,3-disulfonic acid, is a synthetic organic compound It’s known to be effective in both uva and uvb regions , suggesting potential interactions with molecules or structures sensitive to these light wavelengths.
Mode of Action
It’s known to be used as a coupling component for a wide range of azo colorants . This suggests that it may interact with its targets through a diazo coupling reaction, which involves the reaction of an aromatic amine and a diazonium compound to produce an azo compound .
Biochemical Pathways
Its role as a coupling component in the production of azo colorants suggests that it may be involved in the biochemical pathways related to color perception or color production .
Pharmacokinetics
It’s known to be thermally stable with a melting point of about 220°c , which could influence its bioavailability and pharmacokinetics.
Result of Action
It’s known to have good analytical properties and can be used for the analysis of glyphosate in wastewater samples . This suggests that it may have applications in environmental monitoring and pollution control.
Action Environment
The action of 2-Naphthol-6,8-disulfonic acid can be influenced by environmental factors. For instance, it’s known to be thermally stable , suggesting that it can retain its structure and function in high-temperature environments. Additionally, it’s freely soluble in water but practically insoluble in alcohol , indicating that its solubility and therefore its action can be influenced by the solvent environment.
属性
IUPAC Name |
7-hydroxynaphthalene-1,3-disulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O7S2/c11-7-2-1-6-3-8(18(12,13)14)5-10(9(6)4-7)19(15,16)17/h1-5,11H,(H,12,13,14)(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBIZWYVJFIYOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)O)S(=O)(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059470 | |
| Record name | 1,3-Naphthalenedisulfonic acid, 7-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Naphthol-6,8-disulfonic acid | |
CAS RN |
118-32-1 | |
| Record name | 2-Naphthol-6,8-disulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Naphthol-6,8-disulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118321 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | G Acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2073 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Naphthalenedisulfonic acid, 7-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Naphthalenedisulfonic acid, 7-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-hydroxynaphthalene-1,3-disulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.860 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-NAPHTHOL-6,8-DISULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5995F5R8Y9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the structural characterization of 2-Naphthol-6,8-disulfonic acid?
A1: 2-Naphthol-6,8-disulfonic acid, often encountered as its disodium salt (G acid), is an organic compound with the molecular formula C10H8O7S2. Its molecular weight is 360.32 g/mol. While specific spectroscopic data is not available in the provided research papers, it's important to note that compounds like this are often characterized using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.
Q2: What are the applications of 2-Naphthol-6,8-disulfonic acid in dye synthesis?
A: 2-Naphthol-6,8-disulfonic acid serves as a crucial building block in synthesizing various azo dyes. [, ] For instance, it reacts with tetra-azo 3,3′-dimethylbenzidine to form an intermediate in the synthesis of Acid Red 114. [] Another azo dye, Food Yellow No. 5, can contain an impurity called GS-SA (l-(4-sulfophenylazo)-2-naphthol-6,8-disulfonic acid), highlighting the compound's role in dye manufacturing processes. []
Q3: How does the structure of 2-Naphthol-6,8-disulfonic acid influence its self-assembly properties?
A: Research shows that 2-Naphthol-6,8-disulfonic acid's flat, anionic structure plays a key role in its self-assembly behavior with cationic surfactants like dodecyltrimethylammonium bromide (DTAB). [] The different configurations possible when Orange G (the disodium salt of 2-Naphthol-6,8-disulfonic acid) interacts with cone-shaped DTAB molecules lead to the formation of nanotubes. The cup-like configuration at the front of the molecule pair creates the nanotube's transverse section, while the cylinder-like profile configuration forms the nanotube's lengthwise section. []
Q4: Are there any analytical methods used to study 2-Naphthol-6,8-disulfonic acid and its related compounds?
A: Yes, techniques like counter alternative current chromatography (CACC) effectively separate impurities present in commercial dyes, including those derived from 2-Naphthol-6,8-disulfonic acid. [] Additionally, ultra-high-performance liquid chromatography (UHPLC) helps determine manufacturing impurities in dyes like FD&C Red No. 40, which share structural similarities with 2-Naphthol-6,8-disulfonic acid derivatives. []
Q5: What are the potential environmental impacts of 2-Naphthol-6,8-disulfonic acid and its derivatives?
A: While the provided research papers do not delve into the specific environmental impact of 2-Naphthol-6,8-disulfonic acid, its use in dye manufacturing raises concerns about potential water pollution. [, , ] Further research is needed to assess the ecotoxicological effects of this compound and explore strategies for its safe disposal and potential biodegradation.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



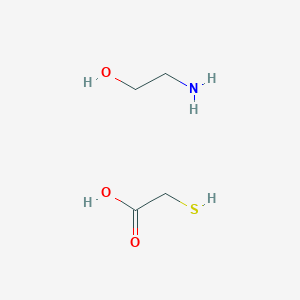
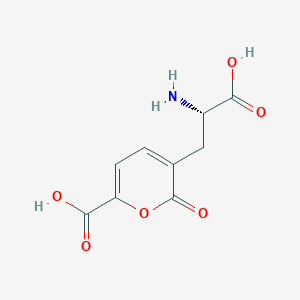
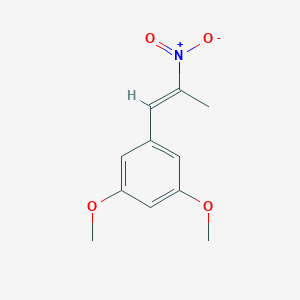


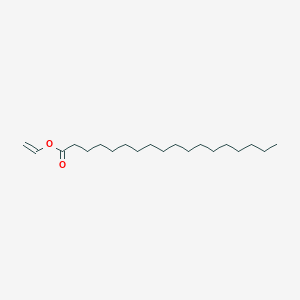
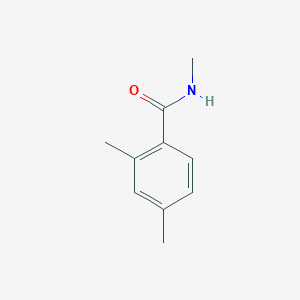

![6,13-Dihydro-6,13-[1,2]benzenopentacene](/img/structure/B91746.png)


